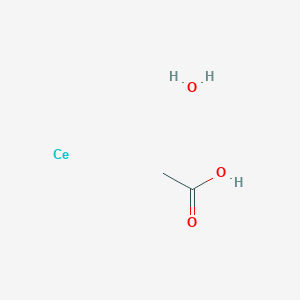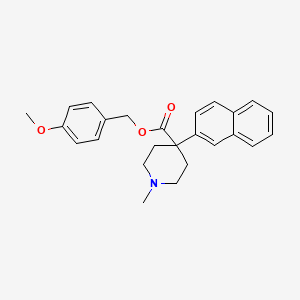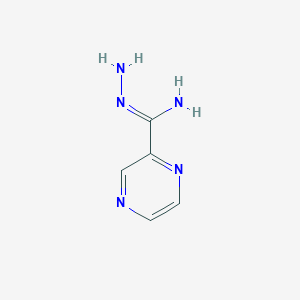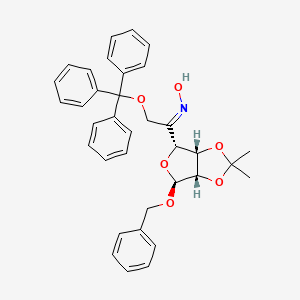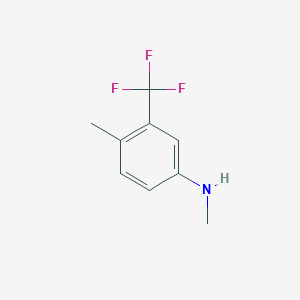
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to a cyclic nonene structure and a dioxaborolane ring, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclononenyl precursor with a boron-containing reagent. One common method is the hydroboration of 1-cyclononen-1-yne with bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst such as palladium or platinum, and the reaction conditions often include an inert atmosphere and moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to a borohydride.
Substitution: The boron atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and organohalides are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the catalyst, facilitating the transfer of the organic group to the target molecule. The dioxaborolane ring stabilizes the boron atom, enhancing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A related compound with a cyclopentenone structure.
2-(Cyclopenten-1-yl)acetic acid: Another similar compound with a cyclopentenyl group.
Pyrrolidine, 1-(1-cyclopenten-1-yl): A compound with a cyclopentenyl group attached to a pyrrolidine ring.
Uniqueness
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclic nonene structure and a dioxaborolane ring. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C15H27BO2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
2-[(1Z)-cyclononen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3/b13-11+ |
Clave InChI |
MBBBUKJYFHSXDR-ACCUITESSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCC2 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)


